Passicapsin

Description

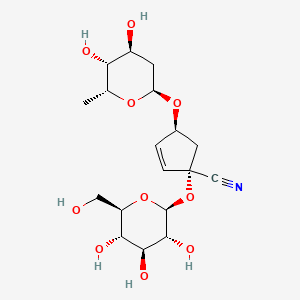

Structure

3D Structure

Properties

CAS No. |

82829-54-7 |

|---|---|

Molecular Formula |

C18H27NO10 |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

(1S,4S)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopent-2-ene-1-carbonitrile |

InChI |

InChI=1S/C18H27NO10/c1-8-13(22)10(21)4-12(26-8)27-9-2-3-18(5-9,7-19)29-17-16(25)15(24)14(23)11(6-20)28-17/h2-3,8-17,20-25H,4-6H2,1H3/t8-,9-,10+,11-,12-,13+,14-,15+,16-,17+,18-/m1/s1 |

InChI Key |

KQTRNMODDGXNSU-OASXGSIPSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C=C2)(C#N)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@](C=C2)(C#N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C=C2)(C#N)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

1-(glucopyranosyloxy)-4-(2,6-dideoxyhexopyranosyloxy)-2-cyclopentene-1-carbonitrile passicapsin |

Origin of Product |

United States |

Ii. Natural Occurrence and Chemotaxonomic Distribution

Distribution within Passiflora Species

The genus Passiflora, commonly known as passion flowers, is a recognized evolutionary hotspot for a diverse array of cyanogenic glycosides. researchgate.net These compounds, including Passicapsin, serve as a primary chemical defense mechanism for the plants. researchgate.net The distribution of these glycosides is not uniform across the genus, indicating significant chemical diversity shaped by evolutionary pressures.

This compound was originally isolated from Passiflora capsularis L., a species for which the compound is named. knapsackfamily.com It is characterized as a novel cyclopentenoid cyanogenic bis-glycoside. Research has confirmed its presence in P. capsularis, which is known to contain various alkaloids and cyanogenic glycosides. gbif.orgbrieflands.com

The compound is also notably present in Passiflora citrina, a species native to the mountainous regions of Honduras and Guatemala. researchgate.netblogspot.com Studies have identified this compound as a key, albeit rare, cyanogenic glycoside in this species, distinguished by its 2,6-dideoxy-β-D-xylo-hexopyranosyl moiety. researchgate.net The presence of this compound in both P. capsularis and P. citrina is a significant chemotaxonomic marker linking these species. knapsackfamily.comnih.gov

The chemical landscape of cyanogenic glycosides within the Passiflora genus is remarkably diverse, with different species producing distinct profiles of these defensive compounds. A comparative analysis of nineteen Passiflora species revealed that while P. citrina contains this compound, other species accumulate different types of cyanogenic glycosides. researchgate.net

For instance, species such as P. apetala, P. biflora, and P. cuneata produce Passibiflorin, a different bisglycoside. researchgate.net Others, like P. herbertiana, contain a mixture of simpler glucosides including tetraphyllin A, deidaclin, epivolkenin, and taraktophyllin. researchgate.net This variation underscores the complex evolutionary pathways leading to the chemical diversity observed in the genus. The distribution of these compounds is often specific to subgenera or sections within Passiflora, making them valuable for taxonomic classification.

It has been suggested that Passiflora costaricensis also likely contains this compound, based on its close taxonomic relationship to P. capsularis. This highlights how chemotaxonomic data can predict the chemical constituents of related species.

Table 1: Distribution of Selected Cyanogenic Glycosides in Various Passiflora Species

| Species | Cyanogenic Glycoside(s) Identified | Reference(s) |

| Passiflora capsularis | This compound | knapsackfamily.com |

| Passiflora citrina | This compound | researchgate.net |

| Passiflora apetala | Passibiflorin | researchgate.net |

| Passiflora biflora | Passibiflorin | researchgate.net |

| Passiflora cuneata | Passibiflorin | researchgate.net |

| Passiflora herbertiana | Tetraphyllin A, Deidaclin, Epivolkenin, Taraktophyllin | researchgate.net |

| Passiflora discophora | Tetraphyllin B, Volkenin | researchgate.net |

| Passiflora edulis | Various, including Prunasin | scielo.brresearchgate.net |

| Passiflora quadrangularis | Phenylcyano glycoside diastereomers | nih.gov |

Presence in Other Plant Genera (e.g.,Dendrobium officinale)

While primarily associated with Passiflora, cyanogenic glycosides are not exclusive to this genus. Recent analytical studies have identified this compound in Dendrobium officinale, a species of orchid highly valued in traditional medicine. frontiersin.orgnih.govbiorxiv.org Using advanced techniques such as solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS), researchers have tentatively identified this compound as one of the many nitrogen-containing compounds in this plant. frontiersin.orgresearchgate.netfrontiersin.org

The identification of this compound in Dendrobium officinale is significant, as this genus is better known for other classes of secondary metabolites like alkaloids, bibenzyls, and polysaccharides. frontiersin.orgnih.gov While some Dendrobium species are known to produce cyanogenic glycosides, the specific identification of this compound suggests a shared or convergent biosynthetic pathway with Passiflora. cas.czresearchgate.netresearchgate.net However, other studies screening orchid species from certain regions did not detect cyanogenic glycosides in the tested Dendrobium species, indicating that the presence of these compounds can be species-specific or influenced by environmental factors. siu.edu

Ecological Significance of Cyanogenic Glycosides in Host Plant Defense and Co-evolutionary Interactions

Cyanogenic glycosides are a cornerstone of plant chemical defense, a system known as cyanogenesis. scielo.brscielo.br These compounds are stored in plant vacuoles, physically separated from the enzymes (β-glucosidases) that can hydrolyze them. entomoljournal.com When a herbivore damages the plant tissue, this compartmentalization is broken, bringing the glycoside into contact with the enzyme. scielo.brentomoljournal.com This interaction rapidly releases toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration that is toxic to a wide range of organisms. scielo.brentomoljournal.comnumberanalytics.com

This defense mechanism is a classic example of a "toxic bomb" and is highly effective against generalist herbivores that lack specialized detoxification mechanisms. numberanalytics.com The concentration of these glycosides can vary depending on the plant's age, with seedlings and young leaves often containing higher levels for enhanced protection during vulnerable growth stages. nih.gov

Iii. Isolation and Purification Methodologies for Passicapsin

Extraction Techniques from Plant Biomass

The initial step in isolating Passicapsin is the extraction from plant material, such as the leaves, peels, seeds, or bagasse of passion fruit (Passiflora edulis). nih.gov The choice of extraction technique is critical as it directly influences the yield and purity of the final product.

Cold extraction methods are employed to isolate thermally sensitive compounds that might degrade at elevated temperatures. Maceration is a common cold extraction technique used for obtaining bioactive compounds from Passiflora species. nih.gov This process involves soaking the dried and powdered plant material in a solvent for an extended period, typically at room temperature. neliti.comcoleparmer.com The mixture is periodically agitated to enhance the diffusion of solutes from the plant matrix into the solvent. The primary advantage of this method is its simplicity and suitability for heat-labile saponins (B1172615). After the soaking period, the solid material is filtered out, leaving a solution of the crude extract. coleparmer.com

Solvent-based extraction is the most widely used method for isolating saponins and other phytochemicals from plant sources. google.com Ethanol (B145695) and methanol, often in aqueous mixtures, are common solvents due to their effectiveness in dissolving polar compounds like saponins. nih.gov The use of high-proof ethanol is popular because it is safe, effective, and can be easily recovered and reused. coleparmer.com

The process typically involves the following steps:

Soaking: The plant biomass is submerged in the chosen solvent, such as 70% or 80% ethanol. nih.govthejaps.org.pk

Extraction: Techniques like reflux, ultrasonic-assisted extraction (UAE), or homogenizer-assisted extraction (HAE) are often applied to increase efficiency. thejaps.org.pknih.govnih.gov Refluxing involves heating the solvent with the plant material for a set duration, while UAE uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. nih.govresearchgate.netacademicjournals.org

Filtration: The solid plant residue is separated from the liquid extract. coleparmer.com

Concentration: The solvent is removed from the extract, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract rich in saponins. coleparmer.comnih.gov

This crude extract is then often subjected to further preliminary purification, such as liquid-liquid fractionation with solvents of varying polarity (e.g., petroleum ether, chloroform, n-butanol) to remove lipids, chlorophyll, and other interfering compounds. mdpi.com

To maximize the recovery of saponins like this compound, the optimization of various extraction parameters is crucial. Response surface methodology (RSM) is a common statistical approach used to identify the ideal conditions by evaluating the effects of multiple variables simultaneously. mdpi.comnih.gov Key parameters that are frequently optimized include solvent composition, extraction temperature, extraction time, and the solid-to-solvent ratio. thejaps.org.pkmdpi.comresearchgate.net

For instance, studies on Passiflora and other saponin-rich plants have shown that aqueous ethanol mixtures (e.g., 50-80%) often yield better results than absolute ethanol, as the presence of water increases the polarity of the solvent, facilitating the extraction of glycosidic compounds like saponins. nih.govthejaps.org.pkresearchgate.net Temperature and time are also critical; higher temperatures can enhance extraction efficiency but may also lead to the degradation of target compounds if not carefully controlled. researchgate.netmdpi.com Techniques like ultrasound and pulsed electric field (PEF) can be used as pretreatment steps to enhance the extraction yield at lower temperatures and shorter times. nih.govwisdomlib.org

The following table summarizes the general effects of key extraction parameters on the yield of triterpenoid (B12794562) saponins.

| Parameter | Effect on Yield | Rationale |

| Solvent Concentration | An optimal concentration (e.g., 50-80% aqueous ethanol) typically provides the highest yield. nih.govthejaps.org.pkmdpi.com | Balances solvent polarity to effectively dissolve saponins while minimizing the co-extraction of undesirable compounds. |

| Temperature | Yield generally increases with temperature up to an optimal point. researchgate.netmdpi.com | Higher temperatures increase solvent viscosity and the solubility of the target compounds, but excessive heat can cause degradation. |

| Extraction Time | Yield increases with time until equilibrium is reached. mdpi.com | Longer duration allows for more complete diffusion of the compound from the plant matrix into the solvent. |

| Solid-to-Solvent Ratio | A lower ratio (more solvent) generally increases yield. thejaps.org.pk | A larger volume of solvent creates a greater concentration gradient, enhancing mass transfer. |

This table is generated based on general principles of plant compound extraction and may require specific optimization for this compound.

Chromatographic Separation Techniques

Following extraction and preliminary purification, the crude saponin-rich fraction undergoes further separation using chromatographic methods to isolate this compound in a highly pure form.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of natural products, including saponins. springernature.comnih.gov This method separates compounds based on their hydrophobicity. In preparative RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). pharmagxp.comchromatographytoday.com

The separation process involves injecting the crude extract onto the column. pharmagxp.com A gradient elution is commonly employed, where the concentration of the organic solvent in the mobile phase is gradually increased. chromatographytoday.com This causes less polar compounds to elute later than more polar ones. Fractions are collected as they exit the column, and those containing the target compound are pooled. nih.gov The purity of the isolated this compound can be verified using analytical HPLC. nih.gov

| Component | Description | Common Example |

| Stationary Phase | Nonpolar, hydrophobic material packed in a column. | C18 (Octadecyl-silica) |

| Mobile Phase | Polar solvent mixture. | Water and Acetonitrile or Methanol, often with an additive like trifluoroacetic acid (TFA). chromatographytoday.com |

| Elution Mode | Gradient elution (changing mobile phase composition over time). | Increasing the percentage of organic solvent (e.g., from 10% to 90% acetonitrile). |

| Detection | Monitors the column effluent to detect eluting compounds. | UV Detector, Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net |

This table outlines the typical components of an RP-HPLC system for saponin (B1150181) purification.

To handle complex extracts and improve separation efficiency, advanced fractionation strategies are often employed before the final preparative HPLC step. These strategies aim to simplify the mixture, reducing the load on the high-resolution column. nih.gov

One such technique is High-Speed Countercurrent Chromatography (HSCCC) , a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can irreversibly adsorb sample components. nih.govnih.gov HSCCC has been successfully used to isolate saponins from crude plant extracts with high recovery rates. nih.gov

Another strategy involves a multi-step fractionation approach. The crude extract can first be passed through a column with a less selective stationary phase (e.g., macroporous adsorption resin) to separate the components into several fractions based on general polarity. google.com Each of these fractions, now enriched with a smaller number of compounds, can then be individually subjected to preparative RP-HPLC. This reduces the complexity of the sample injected in the final purification step, leading to better resolution and higher purity of the final product. nih.gov Combining different chromatographic methods, such as ion-exchange and reversed-phase chromatography, leverages different separation principles to achieve a higher degree of purification. nih.gov

Iv. Structural Elucidation and Spectroscopic Characterization of Passicapsin

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (e.g., LTQ-Orbitrap MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a novel compound like Passicapsin. mdpi.com Instruments such as the LTQ-Orbitrap hybrid FT mass spectrometer offer exceptional mass accuracy, typically within a few parts per million (ppm), and high resolving power. thermofisher.comrpi.edu This level of performance is crucial for unambiguously determining the elemental composition from the measured mass-to-charge ratio (m/z). thermofisher.com

For this compound, an LTQ-Orbitrap MS analysis would provide a high-resolution full-scan mass spectrum. From this, the monoisotopic mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is determined with high precision. This accurate mass measurement is then used to calculate the elemental formula, significantly constraining the number of possible atomic combinations. thermofisher.com Furthermore, by employing tandem mass spectrometry (MS/MS) techniques within the same instrument, such as Higher-Energy Collisional Dissociation (HCD), characteristic fragmentation patterns of this compound can be generated. thermofisher.com Analyzing these fragment ions provides critical information about the molecule's substructures and the connectivity of its constituent atoms. nih.gov The high resolving power of the Orbitrap analyzer is essential to separate the analyte signal from potential isobaric interferences, which is particularly important when analyzing samples from complex natural extracts. thermofisher.comnih.gov

Interactive Data Table: Hypothetical HRMS Data for this compound

Below is a hypothetical representation of data that could be obtained from an HRMS analysis of this compound.

| Ion Adduct | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Elemental Formula |

| [M+H]⁺ | 543.2189 | 543.2193 | -0.7 | C₂₉H₃₅N₂O₈ |

| [M+Na]⁺ | 565.2008 | 565.2012 | -0.7 | C₂₉H₃₄N₂NaO₈ |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for "this compound" is not available in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in a molecule and its electronic properties. arxiv.orgmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. bruker.com Each type of bond and functional group (e.g., O-H, N-H, C=O, C-O, C=C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule. nih.govresearchgate.net An FT-IR spectrum of this compound would reveal the presence of key functional groups. For instance, a broad absorption band around 3300 cm⁻¹ would suggest the presence of hydroxyl (-OH) or amine (-NH) groups. Sharp, strong peaks in the region of 1650-1750 cm⁻¹ would indicate the presence of carbonyl groups (C=O), such as those in esters, ketones, or amides. The region between 1000 and 1300 cm⁻¹ would be informative for identifying C-O stretching vibrations, characteristic of ethers or esters.

Interactive Data Table: Hypothetical FT-IR Data for this compound

This table illustrates potential characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and/or N-H stretching |

| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1650 | Strong | C=O stretching (amide) |

| 1600, 1480 | Medium | C=C stretching (aromatic) |

| 1250 | Strong | C-O stretching (ester) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. microbenotes.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. github.io The wavelengths at which a molecule absorbs light (λmax) are characteristic of the types of chromophores present, particularly conjugated systems like aromatic rings, double bonds, and carbonyl groups. The UV-Vis spectrum of this compound would help to identify and characterize any conjugated systems within its structure. The position and intensity of the absorption maxima can give clues about the extent of conjugation and the nature of the chromophore.

Stereochemical Assignment and Conformational Analysis

Once the planar structure of this compound is established, determining its three-dimensional architecture, including the relative and absolute configuration of its stereocenters, is a critical final step. youtube.com This involves assigning the stereochemistry of any chiral centers and understanding the molecule's preferred shape or conformation. fccc.edu Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (a 2D NMR technique) are instrumental in determining the spatial proximity of protons, which helps to define the relative stereochemistry. Computational modeling and analysis of coupling constants from ¹H NMR spectra also provide insights into the molecule's conformational preferences.

Advanced Structural Characterization Methods (e.g., X-ray Diffraction if applicable to derivatives/crystals)

For molecules that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry. uci.edulibretexts.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. yale.edu The pattern of diffracted X-rays can be used to calculate the positions of all atoms within the crystal lattice, yielding a precise molecular model. If this compound itself does not readily form high-quality crystals, it may be possible to create a crystalline derivative to facilitate X-ray analysis.

V. Biosynthetic Pathways and Genetic Regulation of Passicapsin

Identification of Metabolic Precursors

The aglycone portion of cyanogenic glycosides is derived from proteinogenic and non-proteinogenic amino acids. For Passicapsin, the primary precursor amino acid has been identified.

Cyclopentenyl glycine (B1666218) serves as a crucial precursor for the biosynthesis of cyclopentenyl cyanogenic glycosides, a group to which this compound belongs nih.govseos.frresearchgate.netresearchgate.net. This compound, isolated from Passiflora capsularis, is characterized as a cyclopentene (B43876) derivative mdpi.comresearchgate.net. The biosynthesis of these compounds typically begins with the amino acid 2-(2′-cyclopentenyl)-glycine seos.frresearchgate.netresearchgate.net. This non-proteinogenic amino acid undergoes a series of modifications to form the aglycone structure of this compound. Research indicates that cyclopentenylglycines are proposed to be novel chemical recognition templates in plant-insect interactions, and their epimers, particularly the (2S,1'R) epimer, often predominate in plants researchgate.net.

Following the formation of the aglycone, a sugar moiety is attached to stabilize the molecule. For this compound, specific sugar residues have been identified. Passiflora citrina contains this compound, which features a 2,6-dideoxy-β-d-xylo-hexopyranosyl moiety seos.fracademicjournals.orgjapsonline.comvdoc.pub. While glucose is the most common sugar moiety in cyanogenic glycosides, other sugars, including substituted glucose, or even rarer sugars like antiarose (a 6-deoxyhexose), can be incorporated mdpi.comresearchgate.net. The glycosylation step is critical for the stability of the cyanogenic glycoside, preventing premature release of cyanide researchgate.netresearchgate.net.

Enzymatic Mechanisms in Cyanogenic Glycoside Formation

The conversion of amino acid precursors to cyanogenic glycosides is mediated by a defined set of enzymes, primarily involving cytochrome P450 monooxygenases and UDP-glycosyltransferases.

Cytochrome P450 monooxygenases (CYP450s) play a pivotal role in the initial stages of cyanogenic glycoside biosynthesis. These enzymes catalyze the oxidative steps that convert the precursor amino acid into an unstable α-hydroxynitrile (cyanohydrin) intermediate researchgate.netresearchgate.net. For instance, in the biosynthesis of aliphatic cyanogenic glycosides like linamarin (B1675462) and lotaustralin, two P450 enzymes are known to convert valine and isoleucine into their respective α-hydroxynitriles nih.gov. While specific CYP450s for this compound are not explicitly detailed in the provided snippets, it is understood that similar enzymatic machinery is involved in generating the cyclopentenyl aglycone. Genes homologous to those found in other species have been identified in Heliconius species, suggesting a conserved pathway nih.gov.

Following the formation of the α-hydroxynitrile, UDP-glycosyltransferases (UGTs) catalyze the addition of a sugar moiety, typically glucose, to the hydroxyl group of the α-carbon. This glycosylation step stabilizes the highly reactive cyanohydrin, forming the final cyanogenic glycoside researchgate.netresearchgate.netjapsonline.com. The UGT enzymes are crucial for conjugating the aglycone with the sugar residue, rendering the compound less volatile and more stable within the plant tissues.

While not directly involved in the formation of this compound, α-hydroxynitrile lyases (HNLs) are essential enzymes in the cyanogenesis process. Upon tissue damage, cyanogenic glycosides are brought into contact with hydrolytic enzymes, including β-glucosidases and α-hydroxynitrile lyases. These enzymes cleave the sugar moiety and further degrade the aglycone, leading to the release of toxic hydrogen cyanide (HCN) and aldehydes or ketones researchgate.netmdpi.com. HNLs specifically catalyze the decomposition of the α-hydroxynitrile intermediate into HCN and the corresponding carbonyl compound researchgate.net.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including this compound, is tightly regulated by intricate signaling networks and specific transcription factors.

Jasmonates (JAs), particularly jasmonic acid (JA) and its derivatives like JA-isoleucine (JA-Ile), are key plant hormones that play a pivotal role in mediating responses to biotic and abiotic stresses, as well as regulating secondary metabolism nih.govmdpi.comnih.gov. The JA signaling pathway involves perception by the COI1-JAZ receptor complex, leading to the de-repression of downstream transcription factors that activate defense-related genes nih.govnih.govfrontiersin.org. While direct evidence linking jasmonate signaling to this compound biosynthesis is not extensively detailed in the provided literature, studies on other plant secondary metabolites, such as alkaloids in Dendrobium officinale, have shown that methyl jasmonate (MeJA) treatment can significantly induce their accumulation biorxiv.orgfrontiersin.orgbiorxiv.org. This suggests that jasmonate signaling pathways likely modulate the expression of genes involved in this compound biosynthesis, potentially acting as an elicitor or regulator in response to stress or developmental cues mdpi.commdpi.com.

The biosynthesis of cyanogenic glycosides generally begins with the conversion of amino acid precursors into aldoximes, followed by further modifications and glycosylation mdpi.comnih.govbiorxiv.org. Key enzyme families involved in these processes include cytochrome P450 monooxygenases (CYPs), such as CYP79, which catalyzes the initial conversion of amino acids to aldoximes, and UDP-glycosyltransferases (UGTs), responsible for attaching sugar moieties nih.govbiorxiv.org.

Transcription factors (TFs) are critical regulators of gene expression in secondary metabolism. Families such as MYB, bHLH (basic helix-loop-helix), AP2/ERF (APETALA2/ethylene-responsive element binding factor), WRKY, and NAC are known to control the expression of genes involved in the biosynthesis of various plant secondary metabolites biorxiv.orgfrontiersin.orgfrontiersin.orgmdpi.comuni-bielefeld.de. For instance, MYC2, a bHLH TF, is a master regulator of the JA signaling pathway and influences the biosynthesis of numerous plant defense compounds mdpi.comfrontiersin.org. While specific genes and TFs directly responsible for this compound biosynthesis have not been explicitly identified in the provided snippets, these general classes of enzymes and regulatory proteins are understood to be involved in similar pathways biorxiv.orgnih.govbiorxiv.orgfrontiersin.org.

Comparative Biosynthetic Routes for Cyclopentenoid Cyanogenic Glycosides

Cyanogenic glycosides are broadly classified based on their aglycones, which are derived from amino acids like phenylalanine, tyrosine, valine, leucine, isoleucine, and cyclopentenyl glycine mdpi.combiorxiv.org. Cyclopentenoid cyanogenic glycosides, including this compound, are derived from cyclopentenyl glycine or related precursors researchgate.netmdpi.comnih.gov.

The biosynthetic pathways for cyclopentenoid CNGs share common enzymatic steps with other CNGs, typically involving CYPs for the initial oxidation and glycosyltransferases for sugar conjugation nih.govbiorxiv.org. Comparative studies highlight variations in the sugar moieties attached to the aglycone, contributing to the structural diversity within this class of compounds mendeley.comresearchgate.netmdpi.com. For example, this compound is characterized by a unique 2,6-dideoxy-beta-D-xylo-hexopyranosyl residue, distinguishing it from other related glycosides mendeley.comresearchgate.net. Research into the turnover and recycling of cyanogenic glycosides also suggests complex metabolic interplays within plants, potentially recovering nitrogen and carbon without liberating toxic hydrogen cyanide researchgate.netcore.ac.uk.

Bioproduction Strategies for this compound

Given the potential biological activities of this compound, efficient production methods are of interest. Plant cell and tissue culture techniques, along with metabolic engineering, offer promising avenues for its sustainable production.

Plant cell and tissue cultures have emerged as valuable tools for the sustainable and controlled production of plant natural products, offering advantages over traditional extraction from wild or cultivated plants nih.govmdpi.comagfundernews.com. These methods allow for consistent yields, independent of environmental factors, and can be scaled up in bioreactors nih.govmdpi.comagfundernews.com. Large-scale shoot cultures have been suggested as a promising approach for bioproduction researchgate.net. While specific protocols for this compound production via cell culture are not detailed, the general success in producing other complex plant metabolites, such as alkaloids and triterpenes, through these techniques indicates their applicability mdpi.comnih.govmdpi.comfao.org. The application of elicitors, such as methyl jasmonate, has also been shown to enhance the production of secondary metabolites in plant cell cultures mdpi.com.

Metabolic engineering offers a powerful strategy to enhance the production of target compounds by modifying biosynthetic pathways. This can involve the overexpression of key biosynthetic genes, the silencing of competing pathways, or the introduction of genes from other organisms nih.govyoutube.com. For cyanogenic glycosides, metabolic engineering has been explored to identify and manipulate genes encoding enzymes like CYPs and UGTs involved in their synthesis nih.gov. The identification of genes involved in secondary metabolism, coupled with an understanding of regulatory elements like transcription factors, provides targets for engineering efforts aimed at increasing this compound yield biorxiv.orgfrontiersin.orgyoutube.com. Systems metabolic engineering, which involves the holistic modification of cellular metabolism and regulatory networks, holds significant potential for optimizing the production of such compounds youtube.com.

Compound List

this compound

Passibiflorin

Tetraphyllin B

Linamarin

Dhurrin

Passitrifasciatin

Tetraphyllin A

Deidaclin

Epivolkenin

Taraktophyllin

Volkenin

Tetraphyllin B sulfate

Passiguatemalin

Gynocardin

Canthium glycoside

Atropine

Hyoscyamine

Scopolamine

Cocaine

Vinblastine

Vincristine

Codeine

Morphine

Thebaine

Sanguinarine

Norsanguinarine

Cryptopine

Berberine

Taxol

Geraniol

Hypericin

Hyperforin

Anthocyanins

Shikonin

Flavonoids

Triterpenes

No Scientific Data Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no information could be found for a compound named "this compound." This suggests that "this compound" may be a misnomer, a proprietary name not yet in the public domain, or a compound that has not been described in available scientific research.

The initial searches for "this compound" and its potential biological activities did not yield any relevant results. Subsequent searches aimed at verifying the existence of the compound and its potential association with the Passiflora (passionflower) genus also failed to identify any compound with this name. Research on Passiflora species reveals a variety of other bioactive compounds, including flavonoids and saponins (B1172615) like cyclopassiflosides, which have been investigated for their anti-inflammatory and other biological properties. nih.govnih.gov

Without any scientific data on "this compound," it is not possible to generate the requested article on its biological activities and molecular mechanisms. The detailed outline provided requires specific research findings that are not available for a compound that does not appear in the scientific literature.

It is recommended to verify the spelling and name of the compound of interest. Should a corrected or alternative name be provided, a new search for relevant scientific information can be conducted.

Vi. Biological Activities and Molecular Mechanisms of Passicapsin

In Vitro and In Vivo (Animal Model) Pharmacological Profiling (excluding human clinical studies)

Passicapsin, a cycloartane triterpenoid (B12794562) saponin (B1150181), is a constituent of Passiflora edulis. The pharmacological profile of this compound and related cycloartane triterpenoid saponins (B1172615) has been investigated in a number of preclinical studies, revealing a range of biological activities. These studies, conducted in both laboratory settings (in vitro) and in animal models (in vivo), have primarily focused on the neurological and anti-inflammatory effects of these compounds. The findings from this research provide valuable insights into the potential therapeutic applications of this compound, while adhering strictly to preclinical data and excluding any human clinical studies.

The primary area of investigation for the pharmacological effects of cycloartane triterpenoid saponins from Passiflora edulis has been their antidepressant-like activity. nih.govresearchgate.net These effects have been demonstrated in established animal models of depression, providing evidence for the potential of these compounds in the context of mood disorders.

Further research has explored the neuroprotective and anti-inflammatory properties of this class of compounds. In vitro studies have shown that cycloartane triterpenoids can protect neuronal cells from damage, suggesting a potential role in neurodegenerative diseases. nih.govresearchgate.net Additionally, anti-inflammatory effects have been observed, indicating a broader range of potential therapeutic applications. researchgate.net

The most well-documented pharmacological effect of cycloartane triterpenoid saponins from Passiflora edulis is their antidepressant-like activity. nih.gov A key study investigating the ethanol (B145695) extracts of the stems and leaves of Passiflora edulis demonstrated significant antidepressant-like effects in mice. nih.govresearchgate.net This activity was evaluated using two standard behavioral tests for depression: the forced swim test (FST) and the tail suspension test (TST). nih.gov

In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. The oral administration of the P. edulis extracts to mice for seven days resulted in a significant decrease in immobility time in both the FST and TST. nih.gov Further investigation led to the isolation of several cycloartane triterpenoid saponins, including cyclopassifloside IX and cyclopassifloside XI, which were also shown to possess antidepressant-like effects. nih.govnih.gov

The following table summarizes the key findings from the in vivo studies on the antidepressant-like effects of cycloartane triterpenoid saponins from Passiflora edulis.

| Test Substance | Animal Model | Behavioral Test | Key Findings | Citation |

|---|---|---|---|---|

| Ethanol extract of Passiflora edulis stems (PES) | Mice | Forced Swim Test (FST) | Significant decrease in immobility time | nih.gov |

| Ethanol extract of Passiflora edulis leaves (PEL) | Mice | Forced Swim Test (FST) | Significant decrease in immobility time | nih.gov |

| Ethanol extract of Passiflora edulis stems (PES) | Mice | Tail Suspension Test (TST) | Significant decrease in immobility time | nih.gov |

| Ethanol extract of Passiflora edulis leaves (PEL) | Mice | Tail Suspension Test (TST) | Significant decrease in immobility time | nih.gov |

| Cyclopassifloside IX | Mice | Forced Swim Test (FST) & Tail Suspension Test (TST) | Exhibited antidepressant-like effects | nih.govnih.gov |

| Cyclopassifloside XI | Mice | Forced Swim Test (FST) & Tail Suspension Test (TST) | Exhibited antidepressant-like effects | nih.govnih.gov |

In addition to their effects on mood, cycloartane triterpenoids from Passiflora edulis have demonstrated neuroprotective properties in in vitro models. Research has shown that these compounds can protect PC12 cells, a cell line commonly used in neuroscience research, from glutamate-induced damage. nih.govresearchgate.net Glutamate is an excitatory neurotransmitter, and excessive levels can lead to neuronal cell death, a process implicated in various neurodegenerative diseases. The ability of these cycloartane triterpenoids to mitigate glutamate-induced toxicity suggests a potential therapeutic role in conditions associated with neuronal damage. nih.gov

Preclinical investigations have also revealed the anti-inflammatory potential of compounds isolated from Passiflora edulis, including saponins. Fractions and isolated compounds from the plant have been shown to inhibit the activity of nitric oxide synthase. researchgate.net Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction can contribute to inflammation-related damage. The inhibition of nitric oxide synthase activity by these compounds points to a potential mechanism for their anti-inflammatory effects. researchgate.net

The table below provides a summary of the in vitro pharmacological profiling of cycloartane triterpenoid saponins and related compounds from Passiflora edulis.

| Biological Activity | In Vitro Model | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|---|

| Neuroprotection | PC12 cells | Protection against glutamate-induced damage | Significant protective effects against cell damage | nih.govresearchgate.net |

| Anti-inflammatory | Not specified | Inhibition of nitric oxide synthase activity | High percentages of inhibition observed | researchgate.net |

Vii. Chemical Synthesis and Analog Design

Total Synthesis Approaches to Passicapsin

Total synthesis is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. stanford.edursc.org This process is fundamental for confirming the structure of a natural product, providing access to larger quantities of the compound for biological testing, and enabling the creation of analogs not found in nature. General, stereocontrolled methods for synthesizing other, simpler cyanogenic glucosides have been developed, often involving the glycosylation of a cyanohydrin aglycone with a protected sugar donor. nih.govacs.orgtandfonline.com

However, a comprehensive review of the scientific literature reveals that, to date, no total synthesis of this compound has been reported. The complexity of its structure, which includes a substituted cyclopentene (B43876) ring, a diglycosidic linkage with an uncommon deoxy-sugar, and multiple stereocenters, presents a significant synthetic challenge that has not yet been overcome in published research.

Semisynthesis and Derivatization Strategies for Structural Modifications

Semisynthesis is a strategy where a natural product, isolated from its source, is used as a starting material for chemical modifications to produce derivatives. mdpi.com This approach can be more efficient than total synthesis for creating analogs, as it leverages the complex scaffold already assembled by nature. Derivatization can target specific functional groups to explore their role in the molecule's activity.

Despite the isolation of this compound from natural sources, there are no specific reports in the scientific literature detailing semisynthetic or derivatization strategies for its structural modification. mdpi.comacademicjournals.org Research on the targeted chemical alteration of this compound to produce new derivatives has not been published.

Rational Design of this compound Analogs and Derivatives

Rational design involves using the known structure of a compound and its biological target to design new, potentially more effective or selective molecules. researchgate.netnih.govnih.gov This process often utilizes computational modeling to predict how structural changes might affect binding and activity. For a molecule like this compound, rational design could theoretically target the various functional groups—such as the hydroxyl groups on the sugars, the nitrile moiety, or the double bond in the cyclopentene ring—to create analogs with modified properties.

A search of the current scientific literature indicates that no studies on the rational design of this compound analogs or derivatives have been published. The design and synthesis of such compounds remain an unexplored area of research.

Structure-Activity Relationship (SAR) Studies based on Synthetic Modifications

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a compound contribute to its biological activity. gardp.orgoncodesign-services.comresearchgate.net An SAR study typically involves synthesizing a series of analogs with systematic modifications and evaluating their biological effects, which allows for the identification of key pharmacophores and optimization of lead compounds. nih.govcollaborativedrug.com

Initial research has suggested potential biological activities for this compound, including enzyme inhibition. ontosight.ai However, these findings are not the result of a systematic SAR study. As there are no reported synthetic, semisynthetic, or rationally designed analogs of this compound, no structure-activity relationship studies based on such synthetic modifications have been conducted or published. The relationship between this compound's chemical structure and its biological function remains to be elucidated through future research involving the synthesis and evaluation of a diverse set of analogs.

Viii. Advanced Research Methodologies and Computational Studies

Chemoinformatic Analysis of Passicapsin and Related Structures

Chemoinformatics provides the tools to analyze and organize the vast chemical data associated with natural products. For this compound, a cyanogenic glycoside from Passiflora species, chemoinformatic analysis begins with its fundamental structural and property data.

Structural and Physicochemical Properties:

This compound, with the chemical formula C₁₈H₂₇NO₁₀, is characterized by a cyclopentene (B43876) ring, a nitrile group, and two sugar moieties. nih.govmdpi.com Its complex structure gives rise to specific physicochemical properties that can be calculated using computational methods. These properties are crucial for predicting its behavior in biological systems.

Interactive Data Table: Computed Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 417.4 g/mol | nih.gov |

| XLogP3-AA | -2.4 | nih.gov |

| Hydrogen Bond Donor Count | 6 | nih.gov |

| Hydrogen Bond Acceptor Count | 11 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 417.16349606 Da | nih.gov |

| Topological Polar Surface Area | 182 Ų | nih.gov |

| Heavy Atom Count | 29 | nih.gov |

| Complexity | 652 | nih.gov |

This data is computationally generated and provides a preliminary understanding of the molecule's characteristics.

Comparative Analysis:

Chemoinformatic analysis extends to comparing this compound with other cyanogenic glycosides and compounds from the Passiflora genus. This comparative approach, analyzing large datasets of natural products, helps in understanding the structural diversity and distribution of glycosylation patterns. nih.gov Such analyses can reveal structural motifs responsible for specific activities and guide the search for new bioactive compounds. For instance, comparing the glycosylation patterns across different natural products can help interpret the preferences of glycosylation and its role in drug discovery. nih.gov While specific comprehensive chemoinformatic analyses dedicated solely to this compound are not extensively documented, the tools and frameworks for such studies are well-established. dokumen.pubnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules like this compound at an atomic level. ikm.org.myrsc.org These techniques are invaluable for understanding how this compound might interact with biological macromolecules.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ahievran.edu.trnih.gov For this compound, docking studies could be employed to predict its binding to potential protein targets. For example, studies on other Passiflora compounds have used molecular docking to investigate their potential as inhibitors of proteins like the P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer. ahievran.edu.tr While specific docking studies on this compound are not widely published, preliminary computational assessments have suggested its potential for bio-chemo-pharmacological activity based on docking scores. nih.gov

Molecular Dynamics Simulations:

In Silico Prediction of Biological Targets and Binding Affinities

In silico target prediction methods are powerful tools for hypothesizing the biological targets of natural products, thereby guiding experimental validation. mdpi.comnih.govnih.gov

Ligand-Based and Structure-Based Approaches:

Target prediction can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods, such as those using the Prediction of Activity Spectra for Substances (PASS) software, rely on the principle that similar molecules are likely to have similar biological activities. akosgmbh.denih.govgenexplain.comway2drug.com These tools compare the structure of a query compound like this compound to a large database of compounds with known activities to predict a spectrum of potential biological effects. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structure of potential target proteins to perform docking studies and predict binding affinities. nih.gov

Predicted Activities for this compound:

While comprehensive in silico target prediction studies for this compound are limited, preliminary analyses have suggested promising bio-chemo-pharmacological potential. nih.gov These predictions are often based on satisfying criteria such as Lipinski's rule of five for drug-likeness and favorable docking scores against certain protein targets. nih.gov The application of a workflow combining multiple target prediction tools could reveal previously unknown protein targets for this compound, as has been successfully demonstrated for other classes of natural products. mdpi.combiorxiv.org

Interactive Data Table: General In Silico Prediction Tools

| Tool/Platform | Approach | Potential Application for this compound |

| PASS Online | Ligand-Based (SAR analysis) | Predict a broad spectrum of biological activities based on structural similarity to known active compounds. akosgmbh.denih.govgenexplain.comway2drug.com |

| SwissTargetPrediction | Ligand-Based (2D/3D similarity) | Predict potential protein targets based on the principle of chemical similarity. |

| AutoDock | Structure-Based (Molecular Docking) | Predict the binding mode and affinity of this compound to specific protein targets with known 3D structures. ahievran.edu.tr |

| Amber/GROMACS | Structure-Based (MD Simulations) | Simulate the dynamic behavior of this compound in complex with a target protein to assess binding stability. mdpi.com |

Omics Technologies for Comprehensive Biological System Analysis

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes within a biological system in response to a compound like this compound. biorxiv.orgcitedrive.com

Metabolomics of Passiflora:

Metabolomic studies on Passiflora species have been conducted to identify and quantify the array of small molecules present, including cyanogenic glycosides. ikm.org.mymdpi.commdpi.comacs.orgresearchgate.net These studies provide a chemical fingerprint of the plant and can reveal how the metabolic profile, including the levels of this compound, changes under different conditions, such as during fruit maturation or in response to pathogens. mdpi.comresearchgate.net For instance, metabolomic analysis of passion fruit juice at different ripening stages has identified key metabolites and metabolic pathways that are altered. mdpi.com

Potential for Other Omics Studies:

While metabolomic data provides a snapshot of the chemical constituents, other omics technologies could further elucidate the biological impact of this compound. Transcriptomic and proteomic analyses could reveal changes in gene and protein expression in cells or organisms exposed to this compound, providing clues about its mechanism of action and potential toxicity. Although specific omics studies focused on the effects of isolated this compound are not yet prevalent in the literature, the methodologies are well-established for dissecting the complex biological responses to natural compounds. biorxiv.orgcitedrive.com

High-Throughput Screening Methodologies for Mechanistic Elucidation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological or biochemical activity against a specific target. ikm.org.myresearchgate.netnih.gov This technology is a cornerstone of modern drug discovery.

Screening for Bioactivity:

For a compound like this compound, HTS could be employed to screen it against a wide array of biological targets, such as enzymes or receptors, to identify potential activities. researchgate.netnih.gov HTS assays are typically performed in a miniaturized format, such as microtiter plates, and are automated to allow for the testing of thousands of samples in a short period. ikm.org.my

Application to Cyanogenic Glycosides:

While specific HTS campaigns involving this compound are not widely reported, HTS methods have been developed for the study of cyanogenesis in general. nih.govnih.govoup.comresearchgate.net For example, a high-throughput screen was developed to identify mutants of Lotus japonicus that were deficient in cyanogenesis. nih.govoup.comresearchgate.net This screen relied on detecting the release of hydrogen cyanide in a microtiter plate format. nih.govoup.comresearchgate.net Such an approach could be adapted to screen for compounds that either inhibit or enhance the enzymatic breakdown of cyanogenic glycosides like this compound.

Ix. Future Perspectives and Research Frontiers

Elucidation of Undefined Biosynthetic Steps and Novel Enzymes

While the general pathway for the biosynthesis of cyanogenic glycosides is understood, the specific enzymatic machinery responsible for the synthesis of Passicapsin remains partially enigmatic. Future research will undoubtedly focus on identifying and characterizing the novel enzymes that catalyze the unique steps in its formation. This includes the specific hydroxylases, glycosyltransferases, and the enzyme responsible for the addition of the nitrile group to the cyclopentene (B43876) ring. The discovery and characterization of these enzymes could not only provide a more complete picture of this compound's biosynthesis but also offer new tools for biocatalysis and the synthesis of novel bioactive compounds.

Discovery of New Biological Targets and Pathways

Current research has highlighted the antifungal and potential anticancer activities of this compound. However, the full spectrum of its biological interactions is yet to be explored. Future investigations will likely employ a variety of screening platforms and "omics" technologies to identify new biological targets and signaling pathways modulated by this compound. This could reveal previously unknown therapeutic applications for a range of diseases. Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for its development as a targeted therapeutic agent.

Development of Advanced Analytical Standards and Reference Materials

As research into this compound intensifies, the need for high-purity, well-characterized analytical standards and reference materials becomes paramount. The development of robust and reliable analytical methods for the quantification of this compound in biological matrices and herbal preparations is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The availability of certified reference materials will ensure the accuracy and reproducibility of research findings across different laboratories, a critical step in the translation of preclinical research to clinical applications.

Application of Synthetic Biology for Enhanced Bioproduction

The natural abundance of this compound in Passiflora capsularis may be insufficient for large-scale production. Synthetic biology offers a promising avenue to overcome this limitation. By introducing the biosynthetic genes for this compound into microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it may be possible to develop robust and scalable fermentation processes for its production. This approach not only offers a more sustainable and cost-effective source of this compound but also provides a platform for the production of novel analogs with improved therapeutic properties.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of this compound's biological effects can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can provide a comprehensive picture of the cellular response to this compound, revealing the complex network of interactions that underpin its therapeutic effects. By correlating changes in gene expression, protein levels, and metabolite profiles with the observed phenotype, researchers can gain deeper insights into its mechanism of action and identify potential biomarkers for its efficacy.

Q & A

Q. What frameworks support transparent reporting of this compound’s cytotoxic effects in peer-reviewed journals?

- Methodological Answer :

- MIAME Standards: For omics data, adhere to Minimum Information About a Microarray Experiment.

- FAIR Principles: Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Journal-Specific Guidelines: Follow "Materials and Methods" templates (e.g., Medicinal Chemistry Research) for replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.